molecular formula C2H5ClNNaO3S B12080388 N-chlorotaurine sodium salt CAS No. 144557-26-6

N-chlorotaurine sodium salt

Cat. No.: B12080388
CAS No.: 144557-26-6
M. Wt: 181.57 g/mol
InChI Key: NOLLJPGGPHIKLD-UHFFFAOYSA-M
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Description

N-chlorotaurine sodium salt is a derivative of the amino acid taurine. It is a long-lived oxidant produced by activated human granulocytes and monocytes. This compound has gained attention due to its broad-spectrum antimicrobial properties and its potential use as an endogenous antiseptic. It is known for its ability to kill bacteria, fungi, viruses, and parasites, making it a valuable compound in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-chlorotaurine sodium salt is synthesized from taurine and chloramine T. The reaction involves the chlorination of taurine, resulting in the formation of N-chlorotaurine, which is then converted to its sodium salt form. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure the stability of the product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of pharmaceutical-grade reagents and stringent quality control measures to ensure the purity and stability of the final product. The compound is stored at low temperatures to maintain its efficacy over time .

Chemical Reactions Analysis

Types of Reactions

N-chlorotaurine sodium salt undergoes various chemical reactions, including oxidation, chlorination, and substitution reactions.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include hypochlorous acid, chloramine T, and other chlorinating agents. The reactions are typically carried out at neutral to slightly alkaline pH and at controlled temperatures to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound include monochloramine and other chlorinated derivatives. These products are formed through the transfer of active chlorine to various substrates, enhancing the antimicrobial activity of the compound .

Scientific Research Applications

Antimicrobial Properties

N-chlorotaurine exhibits potent antimicrobial activity, making it a valuable agent in treating infections caused by various pathogens.

Broad-Spectrum Activity

  • Bacteria : N-chlorotaurine is effective against both Gram-positive and Gram-negative bacteria. Studies have shown that it can reduce the number of colony-forming units (CFUs) of multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium by at least 2 log steps within 15 minutes and to near detection limits after 30 minutes .
  • Fungi : It has demonstrated fungicidal activity against yeasts and molds. Case studies have reported successful treatment of fungal infections on skin lesions using a combination of N-chlorotaurine and ammonium chloride .
  • Viruses : Recent research highlights its efficacy against respiratory viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza viruses, achieving significant reductions in viral load within minutes of exposure .

Clinical Applications

N-chlorotaurine's safety profile allows for diverse clinical applications, particularly in treating infections in sensitive areas.

Topical Applications

  • Skin Infections : It has been successfully used in treating skin lesions caused by fungal infections. In clinical settings, patients treated with N-chlorotaurine showed rapid resolution of symptoms within a week .
  • Ocular Applications : In cases of keratitis, N-chlorotaurine has been applied topically, demonstrating effective bactericidal activity against pathogens responsible for eye infections .

Inhalation Therapy

N-chlorotaurine has been investigated for inhalation therapy in chronic pulmonary diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Its inhaled form has shown good tolerability and significant antimicrobial activity against pathogens prevalent in these conditions .

Case Studies

Several case studies illustrate the effectiveness of N-chlorotaurine in real-world applications:

Case Study Condition Treatment Regimen Outcome
Case 1Fungal infection on skin1% NCT + 1% ammonium chloride applied twice dailyComplete healing within one week
Case 2KeratitisTopical application of NCTRapid improvement observed
Case 3Chronic lung infectionInhalation of NCT solutionSignificant symptom relief after two days

Stability and Storage

The stability of N-chlorotaurine is crucial for its practical application. Research indicates that both the pure product and its aqueous solutions maintain approximately 90% stability when stored at low temperatures (2-4 °C) over a year . This stability facilitates long-term use in clinical settings.

Mechanism of Action

N-chlorotaurine sodium salt exerts its effects through its oxidizing and chlorinating properties. It attacks multiple targets in microorganisms, leading to their inactivation. The compound inhibits inducible nitric oxide synthase and IkappaB kinase, contributing to its anti-inflammatory properties. The transfer of active chlorine to amino groups of pathogens enhances its antimicrobial activity .

Comparison with Similar Compounds

N-chlorotaurine sodium salt is unique among similar compounds due to its mild oxidizing properties and broad-spectrum antimicrobial activity. Similar compounds include:

This compound stands out due to its stability, tolerability, and broad-spectrum activity, making it a valuable compound in various applications.

Biological Activity

N-chlorotaurine sodium salt (NCT), a derivative of taurine, is recognized for its significant biological activity, particularly as an antiseptic and anti-inflammatory agent. This compound has garnered attention due to its broad-spectrum antimicrobial properties and its potential therapeutic applications in various clinical settings.

NCT is classified as a chloramine, specifically a long-lived oxidant generated by activated leukocytes, including granulocytes and monocytes. Its chemical structure is represented as Cl–NH–CH2–CH2–SO3Na. NCT exhibits a unique mechanism of action that includes:

  • Oxidation and Chlorination : NCT acts by transferring active chlorine to amino groups in both pathogens and host tissues, leading to the formation of monochloramine, which enhances its antimicrobial activity .
  • Inhibition of Virulence : The compound has been shown to induce a post-antibiotic effect, reducing the virulence of pathogens even after sublethal exposure .

Bacterial Activity

NCT demonstrates potent bactericidal activity against a range of bacteria, including multidrug-resistant strains. In laboratory studies, a 1% solution (approximately 55 mmol/L) effectively reduced colony-forming units (CFU) of various resistant strains:

Bacterial StrainCFU Reduction after 15 minCFU Reduction after 30 min
Methicillin-resistant Staphylococcus aureus (MRSA)≥ 2 log10Nearly to detection limit
Vancomycin-resistant Enterococcus faecium (VRE)≥ 2 log10Nearly to detection limit
Pseudomonas aeruginosa≥ 2 log10Nearly to detection limit
Klebsiella pneumoniae≥ 2 log10Nearly to detection limit

Studies indicate that NCT's effectiveness is not influenced by antibiotic resistance mechanisms, making it a valuable option in treating infections caused by resistant pathogens .

Viral Activity

Recent research highlights NCT's efficacy against respiratory viruses, including SARS-CoV-2 and influenza viruses. In vitro assays revealed:

  • SARS-CoV-2 : NCT significantly reduced viral load in treated samples, demonstrating effective virucidal activity against variants such as Alpha (B.1.1.7) and Beta (B.1.351) .
  • Influenza Viruses : The compound showed substantial reductions in infectious particles, with reductions ranging from 3 log10 for H3N2 to 5 log10 for H1N1pdm within minutes of treatment .

Anti-inflammatory Properties

NCT also plays a role in modulating inflammatory responses. It has been observed to downregulate proinflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects . This property makes NCT particularly useful in treating conditions characterized by excessive inflammation.

Clinical Applications

NCT's safety profile has been established through Phase I and II clinical trials, where it was found to be well tolerated for topical applications in sensitive areas such as:

  • Skin ulcers
  • Nasal passages
  • Ocular surfaces
  • Urinary bladder

Clinical studies have shown therapeutic efficacy in conditions like external otitis and keratoconjunctivitis .

Case Study 1: Treatment of External Otitis

A clinical trial involving patients with external otitis demonstrated that topical application of NCT led to significant symptom relief and reduction in microbial load within days of treatment.

Case Study 2: Management of Keratoconjunctivitis

Patients suffering from keratoconjunctivitis treated with NCT exhibited marked improvements in ocular symptoms and reduced conjunctival bacterial counts compared to control groups receiving standard treatments.

Properties

CAS No.

144557-26-6

Molecular Formula

C2H5ClNNaO3S

Molecular Weight

181.57 g/mol

IUPAC Name

sodium;2-(chloroamino)ethanesulfonate

InChI

InChI=1S/C2H6ClNO3S.Na/c3-4-1-2-8(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1

InChI Key

NOLLJPGGPHIKLD-UHFFFAOYSA-M

Canonical SMILES

C(CS(=O)(=O)[O-])NCl.[Na+]

Origin of Product

United States

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